BenchChemオンラインストアへようこそ!

VU0529331

GIRK channel subunit selectivity homomeric channel

VU0529331 is the only synthetic small-molecule activator of non-GIRK1-containing (GIRK2, GIRK4 homomeric, GIRK1/2 heteromeric) GIRK channels. Unlike GIRK1-restricted compounds (ML297, VU0466551), it uniquely activates GIRK1-negative neurons, including dopaminergic VTA neurons critical to addiction research. With EC50s of 5.1 µM (GIRK2) and 22.3 µM (GIRK4), no off-target GlyR/GABAAR effects, and proven use in 47-analog SAR studies, it is the essential tool for mapping GIRK subunit contributions and accessing previously unattainable neuronal populations. Ensure reproducible results—order now.

Molecular Formula C22H20N6O
Molecular Weight 384.4 g/mol
Cat. No. B611766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0529331
SynonymsVU-0529331;  VU 0529331;  VU0529331
Molecular FormulaC22H20N6O
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C
InChIInChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3
InChIKeyKKICJSSCAYMJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0529331: First Synthetic Activator of Non-GIRK1/X GIRK Channels – Procurement and Differentiation Guide


VU0529331 is a synthetic small-molecule activator of non-GIRK1-containing (non-GIRK1/X) G protein-gated inwardly rectifying potassium (GIRK) channels, specifically GIRK2 and GIRK4 homomeric channels and GIRK1/2 heteromeric channels [1]. Discovered via high-throughput thallium flux screening of 100,000 compounds, VU0529331 represents the first reported synthetic small molecule capable of activating homomeric GIRK channels, a class previously only modulated by the complex natural product ivermectin [1]. The compound activates GIRK2 homomeric channels with an EC50 of 5.1 µM and GIRK4 homomeric channels with an EC50 of 22.3 µM in HEK293 cells, while maintaining native potassium selectivity and inward rectification properties [2].

Why Generic GIRK Activators Cannot Substitute for VU0529331: Subunit Selectivity and Pharmacological Gaps


Generic substitution among GIRK channel activators fails due to fundamentally distinct subunit selectivity profiles. The majority of neuronal GIRK channels contain a GIRK1 subunit, and existing tool compounds—including ML297, VU0466551, GAT1508, and LOGO5—exclusively activate GIRK1-containing heteromeric channels (GIRK1/2, GIRK1/3, or GIRK1/4) [1][2]. These compounds show no activity on homomeric GIRK2 or GIRK4 channels [2]. In contrast, discrete neuronal populations such as dopaminergic neurons in the ventral tegmental area (VTA) lack GIRK1 expression entirely and express only non-GIRK1/X channels [1]. VU0529331 remains the only synthetic small molecule capable of activating these GIRK1-negative channel populations [1]. Therefore, substituting VU0529331 with a GIRK1-selective activator would result in complete loss of activity in systems where GIRK1 is absent, invalidating experimental conclusions and compromising research reproducibility.

Quantitative Evidence Guide: Head-to-Head Differentiation of VU0529331 from Closest Comparators


Subunit Selectivity Profile: Homomeric GIRK2/GIRK4 Activation Versus GIRK1-Restricted Comparators

VU0529331 is the only synthetic small molecule reported to activate homomeric GIRK2 and GIRK4 channels. In direct comparison, GIRK1-selective activators ML297, VU0466551, GAT1508, and LOGO5 show no detectable activity on homomeric GIRK2 or GIRK4 channels [1]. VU0529331 activates GIRK2 homomers with an EC50 of 5.1 µM and GIRK4 homomers with an EC50 of 22.3 µM in HEK293 cells [2][3]. The compound also activates GIRK1/2 heteromeric channels (EC50 5.2 µM) but with substantially lower maximal efficacy (~25% of VU0466551's maximum on GIRK1/2), demonstrating a functional preference for homomeric over heteromeric channels [1].

GIRK channel subunit selectivity homomeric channel non-GIRK1/X electrophysiology

Mechanism Independence: GPCR-Independent Activation Versus Indirect Signaling

VU0529331 activates GIRK channels independently of Gi/o-coupled GPCR signaling. In pertussis toxin (PTX) experiments, PTX treatment abolished hPP-mediated indirect activation of GIRK channels (maximal inhibition), but had no significant effect on VU0529331-mediated activation [1]. This contrasts with approaches that rely on GPCR agonism (e.g., baclofen/GABAB) to indirectly activate GIRK channels, which introduces receptor desensitization, variable expression, and pathway crosstalk confounds [2]. Direct, GPCR-independent activation enables cleaner interrogation of GIRK channel pharmacology without the confounding variables of upstream signaling cascades.

GIRK channel GPCR-independent pertussis toxin mechanism of action direct activation

Synthetic Tractability and Off-Target Profile Versus Ivermectin

Ivermectin, a macrocyclic natural product, was previously shown to activate non-GIRK1/X channels but exhibits significant off-target activity, including potentiation of Cys-loop receptors such as glycine receptors (GlyR) and GABAAR [1]. In direct comparative assays, VU0529331 showed no activation or potentiation of α1 GlyR, whereas ivermectin robustly activated and potentiated glycine-induced currents [1]. Additionally, VU0529331 was inactive on Kir2.1, Kir4.1, Kv2.1, Slack, α1β2 MaxiK, and α1β4 MaxiK channels, demonstrating a cleaner selectivity profile [2]. Unlike ivermectin's complex macrocyclic structure which limits synthetic modification, VU0529331's synthetic small-molecule scaffold (C22H20N6O, MW 384.43) is amenable to systematic structure-activity relationship (SAR) optimization, with 47 analogs already characterized [3].

synthetic small molecule ivermectin off-target GlyR Cys-loop receptors

GIRK4 Homomeric Channel Activation: Differentiation from 3hi2one-G4

VU0529331 activates both GIRK2 (EC50 5.1 µM) and GIRK4 (EC50 22.3 µM) homomeric channels, with weak selectivity for GIRK2 over GIRK4 (approximately 4.4-fold) [1][2]. In contrast, 3hi2one-G4 was specifically developed as a highly selective GIRK4 homomeric channel activator and shows no activity on GIRK2, GIRK1/2, or GIRK1/4 channels [2]. VU0529331 therefore serves as a pan-homomeric GIRK activator probe, while 3hi2one-G4 is a GIRK4-selective tool. This differential selectivity informs experimental design: VU0529331 is appropriate for studies where simultaneous modulation of both GIRK2 and GIRK4 homomeric channels is desired or where GIRK2 is the primary target; 3hi2one-G4 is required for experiments demanding exclusive GIRK4 homomer activation.

GIRK4 homomeric channel 3hi2one-G4 selectivity cardiac myocyte

Kir6.1 Cross-Activity: Pharmacological Homology with KATP Channels

VU0529331 unexpectedly activates Kir6.1/SUR2a and Kir6.1/SUR2b KATP channels, a property not shared by GIRK1-selective activators such as ML297 or VU0466551 [1]. This cross-reactivity reveals previously unappreciated pharmacological homology between Kir3 (GIRK) and Kir6 channel families and positions VU0529331 as a dual-family probe for investigating conserved binding determinants [2]. Importantly, VU0529331 did not activate Kir6.2/SUR1 channels, the predominant neuronal KATP subtype, nor did it activate Kir2.1 or Kir4.1 channels, indicating that the Kir6.1 cross-activity is specific rather than a general Kir channel promiscuity [3].

Kir6.1 KATP channel SUR cross-reactivity pharmacological homology

VU0529331: Validated Research Application Scenarios Based on Differentiated Evidence


Investigating Non-GIRK1-Expressing Neuronal Populations (e.g., VTA Dopaminergic Neurons)

VU0529331 is the only synthetic small molecule capable of activating GIRK channels in neurons that lack GIRK1 subunit expression, such as dopaminergic neurons in the ventral tegmental area (VTA) implicated in addiction and reward circuitry [1]. GIRK1-selective activators (ML297, VU0466551, GAT1508) are completely inactive in these systems [2]. VU0529331 enables direct pharmacological interrogation of GIRK-mediated signaling in these previously inaccessible neuronal populations without confounding off-target effects on GlyR or GABAAR that limit ivermectin's utility [1].

Homomeric GIRK Channel Pharmacology and Biophysics Studies

VU0529331 serves as the foundational tool compound for studying homomeric GIRK2 and GIRK4 channel pharmacology and biophysics. With EC50 values of 5.1 µM (GIRK2) and 22.3 µM (GIRK4) in HEK293 cells, VU0529331 provides reproducible activation of homomeric channels while preserving native potassium selectivity and inward rectification properties [3]. This enables concentration-response characterization, structure-activity relationship studies (47 analogs already characterized), and investigation of channel gating mechanisms independent of Gβγ signaling [1]. The compound's direct, GPCR-independent activation mechanism eliminates confounding variables from upstream signaling cascades, ensuring that observed effects can be definitively attributed to GIRK channel modulation [1].

Comparative GIRK Channel Subunit Selectivity Profiling

VU0529331 functions as a reference compound in selectivity profiling panels to differentiate GIRK subunit contributions. Its dual activation profile—effective on GIRK2 homomers (EC50 5.1 µM), GIRK4 homomers (EC50 22.3 µM), and GIRK1/2 heteromers (EC50 5.2 µM, ~25% relative efficacy)—contrasts sharply with GIRK1-restricted activators (ML297, VU0466551) that show no homomeric activity [1][2]. This differential pharmacology enables researchers to deconvolve subunit composition in native tissues or validate recombinant expression systems. The compound's inactivity on Kir2.1, Kir4.1, Kv2.1, Slack, and MaxiK channels further supports its use as a relatively clean GIRK-family probe in selectivity screening campaigns [1].

Kir3-Kir6 Pharmacological Homology and Binding Site Mapping

VU0529331's unexpected cross-activity on Kir6.1/SUR2a and Kir6.1/SUR2b KATP channels, combined with inactivity on Kir6.2/SUR1, positions it as a unique probe for investigating conserved binding determinants between Kir3 (GIRK) and Kir6 channel families [1]. This cross-family activation pattern is not observed with other GIRK modulators, making VU0529331 essential for studies involving site-directed mutagenesis, chimeric channel construction, and molecular modeling aimed at identifying shared pharmacological binding pockets [1]. Researchers should note that Kir6.1 is expressed in astrocytes, and this cross-activity should be accounted for when using VU0529331 in ex vivo brain slice preparations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0529331

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.